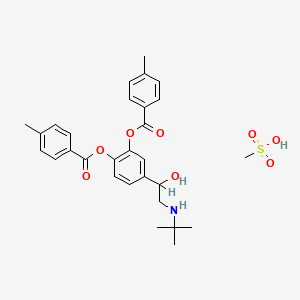
Bitolterol mesylate
描述
甲磺酸比托特罗是一种短效β2肾上腺素能受体激动剂,主要用于缓解支气管痉挛,如哮喘和慢性阻塞性肺病 (COPD) . 它是科特罗的先导药物,意味着它在体内代谢生成活性化合物 . 甲磺酸比托特罗于 1984 年 12 月获得美国 食品药品监督管理局 (FDA) 批准,但于 2001 年被爱兰制药公司从市场上撤回 .
准备方法
化学反应分析
甲磺酸比托特罗会经历多种类型的化学反应,包括:
氧化: 这种反应会导致形成各种氧化产物,具体取决于使用的条件和试剂。
还原: 还原反应可以将甲磺酸比托特罗转化为相应的醇类或胺类。
这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如氢化铝锂,以及用于取代反应的亲核试剂 . 这些反应形成的主要产物取决于所使用的具体条件和试剂 .
科学研究应用
甲磺酸比托特罗已被广泛研究,用于以下各个领域:
作用机制
相似化合物的比较
甲磺酸比托特罗与其他 β-2 肾上腺素能激动剂相比,例如:
异丙肾上腺素: 另一种短效 β-2 激动剂,用于类似的适应症.
沙丁胺醇: 一种广泛使用的 β-2 激动剂,作用时间更长.
特布他林: 另一种 β-2 激动剂,具有类似的支气管扩张作用.
甲磺酸比托特罗的独特之处在于它是一种先导药物,需要代谢活化才能发挥作用 . 与其他 β-2 激动剂相比,这种特性会影响它的药代动力学和药效学 .
常见问题
Basic Research Questions
Q. What is the pharmacological mechanism of action of bitolterol mesylate in bronchial smooth muscle relaxation, and how can this be experimentally validated?
this compound acts as a short-acting β₂-adrenergic receptor agonist, inducing bronchodilation via cAMP-mediated signaling. To validate this:
- Use radioligand binding assays with human β₂-adrenergic receptor (β₂-AR) membranes to measure affinity (Kd) and selectivity .
- Perform functional assays in isolated tracheal rings or airway smooth muscle cells, monitoring cAMP levels via ELISA or FRET-based biosensors .
- Reference control agonists (e.g., salbutamol) and antagonists (e.g., propranolol) to confirm specificity .
Q. What standardized experimental models are recommended for evaluating the efficacy of this compound in exercise-induced bronchospasm (EIB)?
- In vivo models : Use murine or guinea pig models sensitized with histamine or methacholine to mimic bronchoconstriction. Measure airway resistance via plethysmography before/after bitolterol administration .
- Clinical protocols : In human trials, administer 0.2–0.5 mg via nebulizer 15 minutes pre-exercise and monitor FEV₁ changes . Include crossover designs to compare efficacy against placebo or other β₂-agonists .
Q. How should researchers ensure reproducibility in synthesizing and characterizing this compound?
- Synthesis : Follow Good Laboratory Practices (GLP) for esterification of bitolterol with methanesulfonic acid. Document reaction conditions (temperature, solvent purity) and intermediates via HPLC .
- Characterization : Use NMR (¹H/¹³C) for structural confirmation and mass spectrometry for molecular weight validation. Purity (>99%) should be verified via reverse-phase HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How does this compound’s receptor subtype selectivity compare to other β₂-agonists, and what methodologies resolve conflicting binding affinity data?
- Competitive binding assays : Compare bitolterol’s IC₅₀ against β₁-AR and β₂-AR subtypes using transfected HEK293 cells. Studies show β₂-AR selectivity (β₂:Ki = 1.2 nM vs. β₁:Ki = 480 nM) .
- Contradiction resolution : Variability may arise from assay conditions (e.g., GTPγS inclusion). Standardize protocols using reference compounds (e.g., isoproterenol) and replicate across independent labs .
Q. What pharmacokinetic parameters should be prioritized when modeling this compound’s duration of action in different species?
- Key parameters : Half-life (t½ = 3–4 hours in humans), plasma protein binding (85–90%), and metabolic clearance via esterase hydrolysis .
- Species-specific modeling : Use LC-MS/MS to quantify plasma/tissue concentrations in rodents vs. primates. Adjust for interspecies differences in lung esterase activity .
Q. How can researchers reconcile contradictory clinical data on this compound’s association with increased mortality in COPD patients?
- Meta-analysis : Pool data from trials (e.g., Nathan et al., 1987 vs. Salpeter et al., 2006 ). Stratify by patient subgroups (e.g., baseline arrhythmia risk, dose).
- Mechanistic studies : Investigate off-target effects (e.g., β₁-AR activation) via patch-clamp electrophysiology in cardiomyocytes .
Q. What molecular dynamics approaches elucidate this compound’s interaction with β₂-AR allosteric sites?
- Cryo-EM/crystallography : Compare bitolterol-bound β₂-AR structures (e.g., PDB 2RH1 ) with inactive states to identify conformational changes.
- Mutagenesis : Screen residues in transmembrane helices (e.g., Asp113, Ser203/207) to assess binding energy contributions via alanine scanning .
Q. Methodological Guidance
Q. What experimental design principles minimize bias in this compound’s preclinical-to-clinical translation?
- Blinding : Use double-blind protocols in animal/human studies to reduce observer bias .
- Dose-response curves : Include ≥3 dose levels (e.g., 0.1, 0.3, 1.0 mg/kg) to establish efficacy thresholds and safety margins .
Q. How can researchers optimize combinatorial therapies using this compound and corticosteroids?
- Synergy testing : Use isobolographic analysis in murine asthma models to evaluate additive vs. synergistic effects with dexamethasone .
- Biomarkers : Measure interleukin-5 (IL-5) and eosinophil counts in bronchoalveolar lavage fluid to assess anti-inflammatory synergy .
Q. What longitudinal study designs are appropriate for assessing this compound’s long-term safety in chronic asthma management?
属性
CAS 编号 |
30392-41-7 |
|---|---|
分子式 |
C29H35NO8S |
分子量 |
557.7 g/mol |
IUPAC 名称 |
[2-[3,4-bis[(4-methylbenzoyl)oxy]phenyl]-2-hydroxyethyl]-tert-butylazanium;methanesulfonate |
InChI |
InChI=1S/C28H31NO5.CH4O3S/c1-18-6-10-20(11-7-18)26(31)33-24-15-14-22(23(30)17-29-28(3,4)5)16-25(24)34-27(32)21-12-8-19(2)9-13-21;1-5(2,3)4/h6-16,23,29-30H,17H2,1-5H3;1H3,(H,2,3,4) |
InChI 键 |
HODFCFXCOMKRCG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(CNC(C)(C)C)O)OC(=O)C3=CC=C(C=C3)C.CS(=O)(=O)O |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(C[NH2+]C(C)(C)C)O)OC(=O)C3=CC=C(C=C3)C.CS(=O)(=O)[O-] |
外观 |
Solid powder |
Key on ui other cas no. |
30392-41-7 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
30392-40-6 (Parent) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
itolterol bitolterol mesylate bitolterol methanesulfonate S-1540 Tornalate Win 32784 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















